N-(5-Nitro-2-oxo-2H-1-benzopyran-6-yl)acetamide
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Overview
Description
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide typically involves the condensation of 5-nitro-2-oxo-2H-chromene with acetamide. One common method is the Knoevenagel reaction, where 5-nitro-2-oxo-2H-chromene is reacted with acetamide in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(5-Amino-2-oxo-2H-chromen-6-yl)acetamide.
Reduction: Formation of N-(5-Nitroso-2-oxo-2H-chromen-6-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also scavenge free radicals, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates
- 7-Hydroxy-4-methyl coumarin
- 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide
Uniqueness
N-(5-Nitro-2-oxo-2H-chromen-6-yl)acetamide is unique due to its specific combination of nitro and acetamide functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
109143-61-5 |
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Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-(5-nitro-2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C11H8N2O5/c1-6(14)12-8-3-4-9-7(11(8)13(16)17)2-5-10(15)18-9/h2-5H,1H3,(H,12,14) |
InChI Key |
JDDCKSYFNMNFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)OC(=O)C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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